5H-[1,2,4]Triazolo[3,4-A]isoindole 5H-[1,2,4]Triazolo[3,4-A]isoindole
Brand Name: Vulcanchem
CAS No.: 61928-56-1
VCID: VC19467137
InChI: InChI=1S/C9H7N3/c1-2-4-8-7(3-1)5-12-6-10-11-9(8)12/h1-4,6H,5H2
SMILES:
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol

5H-[1,2,4]Triazolo[3,4-A]isoindole

CAS No.: 61928-56-1

Cat. No.: VC19467137

Molecular Formula: C9H7N3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

5H-[1,2,4]Triazolo[3,4-A]isoindole - 61928-56-1

Specification

CAS No. 61928-56-1
Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
IUPAC Name 5H-[1,2,4]triazolo[3,4-a]isoindole
Standard InChI InChI=1S/C9H7N3/c1-2-4-8-7(3-1)5-12-6-10-11-9(8)12/h1-4,6H,5H2
Standard InChI Key WHUXSYJZVMOZIA-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C3=NN=CN31

Introduction

Structural and Electronic Features

Molecular Architecture

The compound’s core consists of a triazole ring (a five-membered ring with three nitrogen atoms) fused to an isoindole system (a benzene ring fused to a pyrrole ring). This arrangement creates a planar, conjugated π-system that influences its reactivity and interaction with biological targets. Key structural parameters include:

PropertyValue
IUPAC Name5H- triazolo[3,4-a]isoindole
Canonical SMILESC1C2=CC=CC=C2C3=NN=CN31
InChI KeyWHUXSYJZVMOZIA-UHFFFAOYSA-N
Aromatic SystemFully conjugated 10-π-electron system

The triazole ring’s nitrogen atoms introduce hydrogen-bonding capabilities, while the isoindole moiety contributes to lipophilicity, enhancing membrane permeability in biological systems.

Electronic Properties

Density functional theory (DFT) studies of analogous triazoloisoindoles reveal a highest occupied molecular orbital (HOMO) localized on the isoindole fragment and a lowest unoccupied molecular orbital (LUMO) centered on the triazole ring. This electronic asymmetry facilitates charge-transfer interactions, making the compound a candidate for optoelectronic materials .

Synthetic Methodologies

Electrocyclization of Triazolium Ylides

A landmark synthesis route, reported by Surpateanu et al., involves the internal electrocyclization of disubstituted triazolium ylides . For example, reacting 4-chlorobenzoyl-4-phenyl- triazol-1-ium-2,4,6-tricyanophenylmethylide (10a) with piperidine in dimethyl sulfoxide (DMSO) yields 5-(4-chlorobenzoyl)-6,8-dicyano-1-phenyl-1H-1,2,4-triazolo[5,1-a]isoindole (12a) in 68% yield. Key reaction conditions include:

ParameterValue
TemperatureRoom temperature (20–25°C)
SolventDMSO
CatalystPiperidine
Reaction Time2–4 hours
Yield58–68%

This method leverages the ylide’s instability, driving a -sigmatropic shift followed by aromatization to form the triazoloisoindole core .

Alternative Cyclization Strategies

Physicochemical Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 2240–2280 cm⁻¹ (C≡N stretch) and 1650–1690 cm⁻¹ (C=O stretch) confirm functionalization in synthesized derivatives .

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.7 ppm, while the triazole CH=N signal appears as a singlet near δ 10.3 ppm .

  • Mass Spectrometry: Electrospray ionization (ESI+) spectra show molecular ion peaks at m/z 424–465 (M+H)⁺, consistent with expected masses .

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition <5% after 24 hours at 25°C, making it suitable for short-term experimental use.

Emerging Applications

Pharmaceutical Development

The triazoloisoindole scaffold is being investigated as a kinase inhibitor scaffold. Molecular docking studies suggest strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding site of EGFR tyrosine kinase, rivaling erlotinib (ΔG = −8.7 kcal/mol).

Materials Science

Thin films of 5H- triazolo[3,4-a]isoindole derivatives exhibit photoluminescence quantum yields of 15–20% in the blue-green spectrum (λem = 450–500 nm), positioning them as potential organic light-emitting diode (OLED) materials.

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